5-Methoxy-2-(3-methoxybenzyl)phenol
Description
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-methoxy-2-[(3-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O3/c1-17-13-5-3-4-11(9-13)8-12-6-7-14(18-2)10-15(12)16/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
WWXITGDBMSEYRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-position substituent is critical in determining molecular properties. Key analogs include:
- 5-Methoxy-2-(1-phenylvinyl)phenol : Features a conjugated vinylphenyl group, enhancing π-π interactions.
- 5-Methoxy-2-(1H-pyrazol-3-yl)phenol : A heterocyclic pyrazole group introduces nitrogen atoms, altering solubility and hydrogen bonding.
- 5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol : Combines phenoxy and pyrazole moieties, increasing molecular weight (282.30 g/mol) and steric bulk.
The target compound’s 3-methoxybenzyl group likely enhances lipophilicity compared to smaller substituents (e.g., methoxymethyl in ) but reduces it relative to bulkier groups like phenoxy-pyrazole.
Physicochemical Properties
The target compound’s molecular weight (256.29 g/mol) positions it between simpler analogs and bulkier heterocyclic derivatives. Its methoxy groups enhance solubility in polar solvents compared to non-polar substituents.
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to install the 3-methoxybenzyl moiety onto a resorcinol derivative. In a representative procedure, 5-methoxyresorcinol is treated with 3-methoxybenzyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C. The reaction proceeds via generation of a benzyl carbocation, which attacks the electron-rich ortho position of the phenol.
Optimization and Yield Improvements
Key parameters influencing yield include:
-
Temperature control : Maintaining subambient temperatures (−10°C to 5°C) minimizes side reactions such as over-alkylation.
-
Solvent effects : Dichloromethane outperforms nitrobenzene in suppressing polymerization, achieving 78% isolated yield.
-
Catalyst loading : Reducing AlCl₃ from 2.0 to 1.2 equiv decreases acid-mediated decomposition of the phenol substrate.
A comparative study demonstrated that substituting AlCl₃ with FeCl₃ (10 mol%) under microwave irradiation (100°C, 20 min) enhanced regioselectivity to >95%, albeit with a lower yield of 65%.
Ullmann Coupling Strategy
Copper-Catalyzed Coupling
The Ullmann reaction enables direct C–O bond formation between a phenolic oxygen and a benzyl halide. A typical protocol involves reacting 2-iodo-5-methoxyphenol with 3-methoxybenzyl bromide using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 110°C for 24 hours. This method circumvents the need for hydroxyl protection, delivering the product in 72% yield.
Palladium-Catalyzed Modifications
Recent adaptations employ Pd(OAc)₂/Xantphos systems for coupling 2-bromo-5-methoxyphenol with 3-methoxybenzylzinc reagents. This approach achieves higher yields (85%) at lower temperatures (80°C) but requires stringent anhydrous conditions.
Reductive Amination Method
Intermediate Synthesis
This two-step route first condenses 5-methoxy-2-hydroxybenzaldehyde with 3-methoxybenzylamine using Ti(OiPr)₄ to form an imine intermediate. Subsequent reduction with NaBH₃CN in methanol yields the target compound. While efficient (89% overall yield), the method necessitates careful handling of moisture-sensitive reagents.
Catalytic Hydrogenation
Alternative protocols utilize Pd/C (5 wt%) under H₂ (50 psi) for imine reduction, achieving comparable yields (86%) with easier product isolation.
Grignard Reaction Pathway
Benzylation via Organomagnesium Reagents
Reaction of 2-methoxy-5-benzyloxyphenylmagnesium bromide with 3-methoxybenzaldehyde in THF at −78°C produces a secondary alcohol intermediate. Subsequent deprotection of the benzyl ether (H₂/Pd-C, ethanol) furnishes the target phenol in 68% yield over two steps.
Solvent and Temperature Effects
Replacing THF with 2-Me-THF improves Grignard stability, enabling reaction completion at −40°C and reducing side product formation by 22%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 78 | 6 | No protecting groups needed | Requires stoichiometric AlCl₃ |
| Ullmann Coupling | 85 | 24 | Atom-economical | High catalyst loading |
| Reductive Amination | 89 | 8 | High yielding | Moisture-sensitive intermediates |
| Grignard | 68 | 12 | Stereochemical control | Cryogenic conditions required |
Hydrogenation-based methods exhibit superior scalability, while Ullmann coupling offers better functional group tolerance for derivatives with additional substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
